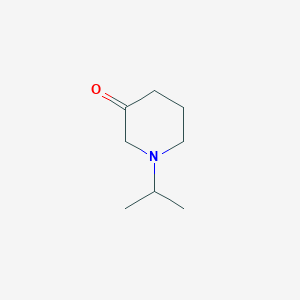

1-Isopropylpiperidin-3-one

Descripción

Historical Context and Evolution of Piperidine (B6355638) Chemistry in Research

The study of piperidine and its derivatives has a rich history, evolving from early alkaloid chemistry to modern drug discovery. researchgate.net Initially, piperidines were recognized as core structures in numerous natural products. researchgate.net Over time, the focus shifted towards the synthesis of substituted piperidines to explore their potential as therapeutic agents. researchgate.netnih.gov Early synthetic methods often involved harsh conditions and offered limited control over stereochemistry. nih.gov However, the development of new catalytic systems and synthetic methodologies has enabled more efficient and selective syntheses. nih.govorganic-chemistry.org

Key advancements in piperidinone synthesis include the Dieckmann condensation, which allows for the formation of the piperidine ring through intramolecular cyclization. dtic.milevitachem.comrsc.org The Mannich reaction has also been instrumental in constructing piperidinone frameworks. researchgate.netacs.org More recent innovations include palladium-catalyzed cyclizations and green chemistry approaches that offer higher yields and improved environmental profiles. organic-chemistry.orgacs.org These developments have expanded the accessibility and diversity of piperidinone derivatives for various research applications. mdpi.com

Significance of the Piperidinone Scaffold in Heterocyclic Chemistry

The piperidinone scaffold is a cornerstone in heterocyclic chemistry due to its prevalence in biologically active molecules and its utility as a synthetic intermediate. researchgate.nettandfonline.comresearchgate.net The presence of both a nitrogen atom and a carbonyl group within the ring allows for a wide range of chemical transformations, making it a versatile building block for more complex molecules. tandfonline.comacs.org

Piperidin-4-ones, in particular, are valuable precursors for a variety of functionalized piperidines. tandfonline.com The carbonyl group can be easily manipulated to introduce diverse substituents, and the nitrogen atom can be functionalized to modulate the compound's properties. tandfonline.comacs.org This adaptability has led to the incorporation of the piperidinone scaffold into numerous classes of compounds with a broad spectrum of biological activities. tandfonline.comrsc.org

Overview of 1-Isopropylpiperidin-3-one within the Piperidinone Class

This compound is a specific N-substituted piperidinone characterized by an isopropyl group attached to the nitrogen atom and a ketone at the 3-position of the piperidine ring. Its structure combines the key features of the piperidinone class with the specific steric and electronic influence of the N-isopropyl substituent.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 77799-73-6 calpaclab.com |

| Molecular Formula | C8H15NO calpaclab.combiomall.in |

| Molecular Weight | 141.21 g/mol biomall.innih.gov |

| IUPAC Name | This compound chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Propiedades

IUPAC Name |

1-propan-2-ylpiperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(2)9-5-3-4-8(10)6-9/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQIRCHOEWIART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506997 | |

| Record name | 1-(Propan-2-yl)piperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77799-73-6 | |

| Record name | 1-(Propan-2-yl)piperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Isopropylpiperidin 3 One and Its Derivatives

Alkylation Strategies for Piperidin-4-ones to Yield 1-Isopropylpiperidin-3-one Precursors

A primary route to precursors for this compound involves the alkylation of piperidin-4-ones. This strategy typically introduces the isopropyl group at the nitrogen atom (N-alkylation) of a pre-existing piperidin-4-one ring. The reaction of a suitable piperidin-4-one derivative with an isopropyl halide, such as isopropyl iodide or bromide, in the presence of a base is a common approach. For instance, the alkylation of piperidin-4-one with isopropyl iodide using potassium carbonate as the base in a suitable solvent like acetonitrile (B52724) can yield 1-isopropylpiperidin-4-one, a direct precursor that can be isomerized or further modified to the 3-one derivative.

Alkylation can also occur at the carbon adjacent to the carbonyl group (α-alkylation). rsc.org However, controlling the regioselectivity of this reaction can be challenging. The use of protecting groups on the nitrogen atom, such as a benzoyl or carbethoxy group, can direct the alkylation to the desired position. rsc.org Subsequent removal of the protecting group and N-isopropylation would then lead to the target compound.

Table 1: Examples of Alkylation Reactions for Piperidin-4-one Precursors

| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield (%) | Reference |

| Piperidin-4-one | Isopropyl iodide | K₂CO₃ | MeCN | 1-Isopropylpiperidin-4-one | 89 | |

| 1-Benzoyl-4-piperidone | Acetonyl bromide | NaH | Benzene | 1-Benzoyl-3-acetonyl-4-piperidone | - | rsc.org |

Intramolecular Cyclization Reactions in Piperidinone Formation

Intramolecular cyclization reactions are powerful tools for constructing the piperidine (B6355638) ring system. The Dieckmann condensation is a classic example, involving the intramolecular reaction of a diester in the presence of a base to form a β-keto ester, which can then be further manipulated to yield a piperidinone. dtic.milwikipedia.orgscispace.com This method is particularly effective for forming five- and six-membered rings. wikipedia.org For the synthesis of this compound precursors, a suitably substituted amino diester bearing an N-isopropyl group can be cyclized. The addition of a primary amine to two moles of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation is a common sequence to synthesize 4-piperidones. dtic.mil

Another significant intramolecular cyclization strategy is the aza-Michael addition. mdpi.comntu.edu.sgrsc.orgresearchgate.net This reaction involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl system. mdpi.comntu.edu.sgrsc.org This approach can be highly stereoselective, allowing for the controlled formation of chiral centers on the piperidine ring. mdpi.com

Multi-component Reactions for Complex this compound Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. taylorfrancis.comtandfonline.comrsc.orgrsc.org The Mannich reaction is a well-known MCR used for the synthesis of piperidones. acs.orgresearchgate.netnih.govfrontiersin.orgnih.gov It involves the condensation of an amine, an aldehyde, and a ketone. nih.gov For example, the reaction of ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) can produce 2,6-diaryl-3-methyl-4-piperidones. nih.gov To synthesize derivatives of this compound, isopropylamine (B41738) could be used as the amine component.

The development of novel MCRs continues to be an active area of research. For instance, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters has been developed for the synthesis of functionalized piperidine scaffolds. taylorfrancis.com The use of catalysts such as Yb(OTf)₃/AgOTf can facilitate these complex transformations under mild conditions. tandfonline.com

Enantiospecific and Stereoselective Synthetic Pathways

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Therefore, the development of enantiospecific and stereoselective synthetic methods is of paramount importance. rsc.orgfigshare.com Chiral auxiliaries are frequently employed to induce asymmetry in the synthesis of piperidinones. scispace.comucl.ac.ukresearchgate.netnih.govcdnsciencepub.com For example, the Evans chiral auxiliary can be used to introduce an amino group with high enantioselectivity. nih.gov Similarly, carbohydrate-derived auxiliaries, such as arabinopyranosylamine, have been successfully used in domino Mannich-Michael reactions to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com

Asymmetric catalysis provides an alternative and often more efficient approach to enantiomerically enriched piperidones. thieme-connect.com Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of piperidine derivatives. frontiersin.orgnih.gov For example, chiral thiourea (B124793) catalysts have been used to achieve good to high diastereo- and enantioselectivity in the reaction of nitroalkanes with N-Boc-imines to form syn-β-nitroamines, which are precursors to chiral piperidines. frontiersin.orgnih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of piperidones to develop more environmentally benign processes. nih.govrsc.orgresearchgate.netfigshare.comacgpubs.org This includes the use of water as a solvent, solvent-free reaction conditions, and the development of recyclable catalysts. rsc.orgwiley.comresearchgate.netasianpubs.orgdeepdyve.com

An efficient, green approach to N-substituted piperidones has been developed that avoids the classical Dieckmann condensation. figshare.com This methodology has been applied to the synthesis of various piperidones, demonstrating significant advantages over traditional methods. figshare.com Solvent-free synthesis, often facilitated by grinding or microwave irradiation, offers another green alternative. acgpubs.orgasianpubs.org For example, the condensation of N-acetyl-3-methyl-2,6-diarylpiperidin-4-one with aldehydes has been achieved in good yield using a grinding method without any solvent. asianpubs.org

Biocatalysis is also emerging as a green strategy for piperidine synthesis. rsc.orgrsc.org The use of enzymes, such as immobilized Candida antarctica lipase (B570770) B (CALB), can catalyze multi-component reactions for the synthesis of piperidine derivatives in high yields. rsc.orgrsc.org These biocatalysts are often reusable, further enhancing the sustainability of the process. rsc.org

Chemical Compound Information

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1-Isopropylpiperidin-3-one |

| Piperidine (B6355638) |

| Piperidinone |

| 3-Hydroxypyridine |

| 4-Piperidone |

| 2-Iodopropane |

| Potassium Carbonate |

| Sodium Borohydride |

| 1-Isopropylpiperidin-3-ol |

This table is interactive. Click on the headers to sort the data.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps.

While specific DFT studies on 1-Isopropylpiperidin-3-one are not extensively documented in publicly available literature, the application of DFT to similar piperidine-containing molecules demonstrates its utility. For instance, DFT has been used to analyze the structural and electronic properties of various piperidine (B6355638) derivatives. nih.govresearchgate.net These studies typically employ hybrid functionals like B3LYP with a suitable basis set to achieve a balance between accuracy and computational cost. mdpi.com

For this compound, DFT calculations could elucidate the following:

Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the ground state.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and stability. nih.gov

Vibrational Analysis: Prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

Reactivity Descriptors: Calculation of parameters like electronegativity, chemical hardness, and electrophilicity index to understand its reactivity profile.

A hypothetical DFT study on this compound would likely reveal the influence of the isopropyl group on the geometry and electronic distribution of the piperidinone ring. The carbonyl group at the 3-position is expected to be the most electron-deficient site, making it a likely center for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Calculation

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | ~ -0.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicates chemical stability |

| Dipole Moment | ~ 2.5 D | Reflects molecular polarity |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of conformational landscapes and the dynamic behavior of molecules in different environments, such as in solution. nih.gov

For this compound, MD simulations could provide valuable information about:

Conformational Flexibility: The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat. MD simulations can reveal the preferred conformations and the energy barriers between them.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water), MD can show how solvent molecules interact with the solute and influence its conformation and dynamics. 193.6.1

Intermolecular Interactions: In simulations with multiple molecules, MD can be used to study aggregation and self-association behavior.

An MD simulation of this compound would likely show the piperidine ring predominantly in a chair conformation, with the bulky isopropyl group in an equatorial position to minimize steric hindrance. The simulation would also capture the flexibility of the ring and the rotational freedom of the isopropyl group.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rutgers.edudrugdesign.org QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent analogs. mdpi.com

While no specific QSAR models for this compound have been published, the piperidine scaffold is common in many biologically active compounds. QSAR studies on piperidine derivatives have been conducted for various therapeutic targets. nih.govscispace.com These studies typically involve calculating a set of molecular descriptors for each compound, which can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Molecular shape, surface area, volume.

A QSAR model for a series of 1-substituted-piperidin-3-one derivatives could be developed to explore the influence of the substituent at the 1-position on a particular biological activity. For this compound, the size, shape, and lipophilicity of the isopropyl group would be important descriptors in such a model.

Table 2: Example of Molecular Descriptors for QSAR Modeling of this compound

| Descriptor | Value | Description |

| Molecular Weight | 141.22 g/mol | Size of the molecule |

| LogP | ~ 1.5 | Lipophilicity |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | Polarity of the molecule |

| Number of Rotatable Bonds | 1 | Conformational flexibility |

Note: The values in this table are calculated from the chemical structure and are examples of descriptors used in QSAR studies.

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comderpharmachemica.com It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein target. mdpi.com

In the absence of a known biological target for this compound, molecular docking studies would be hypothetical. However, if a target were identified, docking could be used to:

Predict Binding Pose: Determine the most likely orientation of the compound within the binding site of the target protein.

Estimate Binding Affinity: Calculate a docking score that provides an estimate of the binding strength.

Identify Key Interactions: Visualize hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. nih.gov

For example, if this compound were to be docked into the active site of a hypothetical enzyme, the carbonyl oxygen would likely act as a hydrogen bond acceptor, while the isopropyl group could engage in hydrophobic interactions with nonpolar amino acid residues.

Conformation and Stereochemical Prediction via Computational Modeling

Computational modeling is a powerful tool for predicting the three-dimensional structure of molecules, including their preferred conformations and stereochemistry. nih.gov For a cyclic molecule like this compound, understanding its conformational preferences is crucial as it can significantly influence its biological activity.

Computational methods like molecular mechanics and quantum mechanics can be used to perform a conformational analysis. researchgate.net This involves systematically exploring the potential energy surface of the molecule to identify low-energy conformations.

For this compound, computational modeling would likely predict the following:

Ring Conformation: The piperidine ring is expected to adopt a chair conformation as it is the most stable for six-membered rings.

Substituent Position: The isopropyl group attached to the nitrogen is predicted to be in an equatorial position to minimize 1,3-diaxial interactions.

Stereochemistry: While this compound itself is achiral, substitution on the piperidine ring could introduce chiral centers. Computational modeling can be used to predict the relative stability of different stereoisomers.

These computational predictions can guide synthetic efforts and help in the interpretation of experimental data, such as NMR spectra.

Applications in Medicinal Chemistry and Structure Activity Relationship Sar Studies

1-Isopropylpiperidin-3-one as a Privileged Scaffold in Drug Discovery

A privileged scaffold is a molecular framework that can bind to multiple, unrelated biological targets, making it a valuable starting point for drug discovery. While the broader piperidine (B6355638) moiety is considered a cornerstone in pharmaceutical design, the specific this compound structure is valued for its synthetic accessibility and the potential for chemical modification at several key positions.

The unique ability of the piperidine nucleus to be combined with various molecular fragments allows for the creation of new drug candidates with a wide range of potential pharmacological effects. The nitrogen atom of the piperidine ring can be readily substituted, as seen with the isopropyl group in this compound. This N-alkylation can significantly influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects its pharmacokinetic profile and target engagement.

The carbonyl group at the 3-position and the adjacent methylene (B1212753) groups provide reactive sites for further functionalization. This allows chemists to generate large libraries of derivatives by introducing different substituents, thereby exploring a vast chemical space to identify compounds with desired biological activities. This strategic modification is central to leveraging the piperidine core as a privileged scaffold for developing inhibitors of various enzymes or modulators of receptors and ion channels.

Structure-Activity Relationship (SAR) of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on understanding the impact of modifications at the N-isopropyl group, the piperidine ring, and through derivatization of the ketone.

Although specific SAR data for this compound is not extensively documented, principles can be drawn from studies on related N-substituted piperidinones and other heterocyclic systems. For instance, in a series of N-substituted 3,5-diarylidenepiperidin-4-ones, modifications to the N-acyl substituent were shown to significantly impact antiproliferative activity. nih.gov The introduction of different acyl groups can alter the electronic and steric properties of the molecule, affecting its ability to bind to target proteins. nih.gov

Similarly, studies on N-acylated analogues of 1-isopropyl-5-methyl-benzimidazolone revealed that the nature of the acyl group is critical for antimicrobial activity. mdpi.comresearchgate.net Aromatic versus aliphatic acyl chains, and the presence of specific substituents on aromatic rings (like halogens), were found to modulate the potency and spectrum of activity against various bacterial and fungal strains. mdpi.comresearchgate.net These findings suggest that N-acylation of a piperidinone core could be a fruitful strategy for developing antimicrobial agents.

The table below summarizes hypothetical SAR trends for this compound derivatives based on established principles from related compounds.

| Modification Site | Structural Change | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| N-Isopropyl Group | Replacement with larger or smaller alkyl groups | Modulation of steric hindrance and lipophilicity | Affects binding pocket fit and cell membrane permeability. |

| C3-Ketone | Conversion to oxime, hydrazine, or alcohol | Alters hydrogen bonding capacity and geometry | Can introduce new interactions with the biological target. |

| Piperidine Ring (e.g., C2, C4, C5) | Introduction of aryl, alkyl, or heterocyclic groups | Creates new interaction points (e.g., π-π stacking) and alters conformation | Can enhance binding affinity and selectivity for the target. nih.gov |

| N-Acylation (if N is de-alkylated) | Addition of various acyl chlorides (aliphatic vs. aromatic) | Significant impact on electronic properties and potency | Electron-withdrawing or donating groups on acyl chains can fine-tune target interactions. mdpi.comresearchgate.net |

Pharmacological Target Identification and Mechanism of Action Studies

Identifying the specific pharmacological targets of this compound derivatives is crucial for understanding their mechanism of action and therapeutic potential. The piperidine scaffold is known to interact with a diverse range of biological targets. For example, different piperidine-containing molecules have been developed as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth, and the NLRP3 inflammasome, which is involved in inflammatory responses. nih.govnih.gov

In silico methods, such as molecular docking and pharmacophore modeling, are often employed as a first step to predict potential protein targets. These computational tools can screen large databases of proteins to identify those with binding sites that are complementary to the structure of the this compound scaffold.

Once potential targets are identified, in vitro biochemical and cellular assays are used for validation. These may include:

Enzyme Inhibition Assays: To determine if the compounds inhibit the activity of specific enzymes, such as kinases, proteases, or transferases.

Receptor Binding Assays: To measure the affinity of the compounds for various receptors, such as G-protein coupled receptors (GPCRs) or ion channels.

Cell-Based Assays: To assess the effect of the compounds on cellular pathways and functions, such as cell proliferation, apoptosis, or inflammatory signaling.

The mechanism of action is then elucidated by studying how the compound's interaction with its target leads to a downstream biological effect. For instance, if a derivative is found to be an mTOR inhibitor, further studies would investigate its impact on downstream signaling proteins like Akt and S6K to confirm its mechanism. nih.gov

Exploration of Biological Activities for this compound and its Analogs

Analogs of this compound have been investigated for a variety of biological activities, with antimicrobial and cytotoxic properties being of particular interest. The versatility of the piperidone core allows for the development of compounds with a broad spectrum of effects.

Antimicrobial Activity: The search for new antimicrobial agents is a global health priority. Research into N-acylated 1-isopropyl-5-methyl-benzimidazolones has demonstrated the potential of the N-isopropyl motif in this area. Several analogs showed significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Botrytis cinerea. mdpi.comresearchgate.net For example, the 4-chloro-benzoic acid derivative of this scaffold was found to be the most potent, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against Bacillus cereus. mdpi.comresearchgate.net

The table below presents selected antimicrobial data for N-acylated analogs containing the 1-isopropyl group, illustrating the potential for derivatives of this compound. mdpi.comresearchgate.net

| Compound Derivative | Organism | Activity (MIC in µg/mL) |

|---|---|---|

| Pentanoic acid derivative (5-07) | Bacillus subtilis | 12.5 |

| Bacillus cereus | 25.0 | |

| 4-Chloro-benzoic acid derivative (5-19) | Bacillus cereus | 6.25 |

| Bacillus subtilis | 12.5 | |

| Staphylococcus aureus | 12.5 |

Cytotoxic and Antitumor Activity: The piperidine framework is a common feature in many anticancer agents. researchgate.netconsensus.app Studies on 3,5-bis(benzylidene)piperidin-4-ones have shown that these compounds possess excellent cytotoxicity against various cancer cell lines. nih.gov The N-acyl analogs of these piperidin-4-ones generally exhibited even greater potency. nih.gov Another study on novel piperidine derivatives demonstrated that specific substitutions on the phenyl ring of an aryl carboxamide moiety attached to the piperidine core could induce apoptosis in human leukemia cells. consensus.app These findings highlight the potential of the this compound scaffold as a template for designing new cytotoxic agents for cancer therapy.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Stereoselective Access

The biological activity of piperidine (B6355638) derivatives is often highly dependent on their stereochemistry. Consequently, a critical area of future research is the development of efficient and highly selective methods to produce specific stereoisomers of 1-isopropylpiperidin-3-one derivatives. While classical synthetic routes can produce the piperidinone core, achieving stereocontrol, particularly at the C3 and adjacent positions, remains a challenge.

Emerging strategies are moving beyond traditional methods toward more sophisticated catalytic asymmetric syntheses. nih.govnih.gov Future research will likely focus on adapting modern synthetic methodologies to the this compound scaffold. Key areas of exploration include:

Transition-Metal Catalysis : Rhodium-catalyzed asymmetric reactions, such as reductive Heck reactions on dihydropyridine (B1217469) precursors, have shown great promise for creating enantioenriched 3-substituted piperidines from simple starting materials like pyridine. nih.govsnnu.edu.cn Adapting such processes could provide a direct and efficient route to chiral derivatives.

Organocatalysis : The use of small organic molecules as catalysts for intramolecular aza-Michael reactions or Mannich reactions offers a powerful, metal-free approach to constructing the piperidine ring with high enantioselectivity. rsc.org

Chemoenzymatic Methods : Employing enzymes, such as transaminases or reductases, can offer unparalleled selectivity under mild reaction conditions, providing access to chiral amines and alcohols that are precursors to specific piperidinone isomers.

These advanced synthetic methods will be crucial for building libraries of stereochemically defined analogs of this compound, enabling a more precise investigation of their structure-activity relationships (SAR).

Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating drug discovery by predicting how molecules will behave, thereby reducing the need for costly and time-consuming laboratory synthesis and screening. For derivatives of this compound, these in silico approaches offer a pathway to rationally designed compounds with enhanced potency and specificity. nih.gov

Future research will increasingly leverage a suite of computational techniques to guide the design of novel analogs:

Quantitative Structure-Activity Relationship (QSAR) : By analyzing a dataset of related piperidinone compounds and their biological activities, GQSAR models can be developed to predict the activity of new, unsynthesized derivatives. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest predicted potency.

Molecular Docking : This technique simulates the binding of a ligand (a this compound derivative) into the active site of a protein target. tandfonline.com Docking studies can predict the binding orientation and affinity, providing crucial insights into the molecular interactions—such as hydrogen bonds or hydrophobic interactions—that are essential for activity. nih.gov This is particularly useful for optimizing the substituents on the piperidine ring for better target engagement.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-protein complex over time, offering a more realistic understanding of the stability of the interaction and the conformational changes that may occur upon binding. researchgate.netnih.gov

These computational strategies will enable the design of next-generation molecules based on the this compound scaffold, tailored for specific biological targets with improved efficacy and selectivity.

| Computational Technique | Application in Designing this compound Analogs | Key Outcome |

|---|---|---|

| QSAR Modeling | Predicting the biological activity of novel derivatives based on their structural features. nih.govresearchgate.net | Prioritization of synthetic targets with high predicted potency. |

| Molecular Docking | Simulating the binding pose and affinity of analogs within the active site of a target protein. tandfonline.comresearchgate.net | Understanding key molecular interactions and guiding structural modifications for improved binding. |

| Molecular Dynamics | Assessing the stability and dynamics of the ligand-protein complex over time. researchgate.net | Confirmation of binding mode stability and identification of potential resistance mechanisms. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for biological activity. | Scaffolding for virtual screening and designing novel compounds with desired features. |

Exploration of New Pharmacological Targets

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous FDA-approved drugs and natural products targeting a wide array of biological systems. nih.govencyclopedia.pub While the full pharmacological profile of this compound is yet to be defined, its structure suggests potential for interaction with a diverse range of protein targets.

Future research will focus on screening derivatives of this compound against novel and challenging pharmacological targets implicated in various diseases. Based on the activities of related piperidinone compounds, promising areas for exploration include:

Kinase Inhibition : The piperidinone scaffold has been successfully incorporated into inhibitors of protein kinases, such as c-Met, which are crucial targets in oncology. nih.gov

Central Nervous System (CNS) Receptors : N-substituted piperidines are well-known to interact with CNS targets, including dopamine, serotonin, and sigma receptors, making them relevant for developing treatments for neurological and psychiatric disorders. nih.govsemanticscholar.org

Enzyme Inhibition : Derivatives have shown activity against enzymes like acetylcholinesterase, a key target in Alzheimer's disease therapy. acs.org

Protein-Protein Interaction (PPI) Modulation : Novel piperidine derivatives have been designed to inhibit challenging PPIs, such as the interaction between p53 and its negative regulator HDM2, which is a key therapeutic strategy in cancer. researchgate.net

Systematic screening of compound libraries derived from this compound against diverse target classes will be essential to uncover new therapeutic applications.

| Target Class | Example Target | Therapeutic Area |

|---|---|---|

| Protein Kinases | c-Met, Akt1 nih.govnih.gov | Oncology |

| GPCRs / Ion Channels | Dopamine (D2) Receptors, Sigma (S1R) Receptors nih.govsemanticscholar.org | Neuroscience, Psychiatry |

| Enzymes | Acetylcholinesterase, Proteasome acs.orgnih.gov | Alzheimer's Disease, Oncology |

| Protein-Protein Interactions | p53-HDM2 researchgate.net | Oncology |

Integration of Omics Technologies in Mechanistic Studies

Understanding a compound's mechanism of action is fundamental to its development as a therapeutic agent. "Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a powerful, unbiased, and systems-level approach to elucidating these mechanisms. nih.gov The integration of these technologies represents a significant future direction for investigating the biological effects of this compound and its derivatives.

Future research can harness omics platforms in several ways:

Metabolomics : Untargeted metabolomic profiling of cells or organisms treated with a this compound derivative can reveal its metabolic fate and identify specific metabolic pathways that are perturbed by the compound. nih.gov This can help identify biomarkers of drug exposure and effect. For instance, studies on 2-piperidone (B129406) have used metabolomics to link its metabolism to the activity of the CYP2E1 enzyme. nih.gov

Proteomics : Chemical proteomics approaches, such as thermal proteome profiling (TPP) or activity-based protein profiling (ABPP), can be used to identify the direct protein targets of a compound from the entire proteome without prior knowledge. asbmb.org This is a powerful, hypothesis-free method for target deconvolution and discovering unexpected off-target effects.

Transcriptomics : By analyzing changes in gene expression (mRNA levels) following treatment, transcriptomics can provide a global view of the cellular response to a compound, highlighting the biological pathways and processes that are modulated.

These omics-based strategies will provide a comprehensive understanding of how this compound derivatives function at a molecular level, facilitating their progression through the drug discovery pipeline by uncovering their mechanisms of action and identifying potential safety liabilities. unimi.it

Q & A

Basic: What are the key steps to optimize synthetic routes for 1-Isopropylpiperidin-3-one while ensuring reproducibility?

Methodological Answer:

- Synthetic Route Design : Begin with retrosynthetic analysis to identify feasible pathways (e.g., cyclization of isopropylamine derivatives or ketone functionalization). Prioritize routes with minimal stereochemical complexity and commercially available precursors.

- Characterization : Use NMR (¹H, ¹³C) and IR spectroscopy to confirm structural integrity. Include HPLC or GC-MS for purity assessment (>95% purity threshold recommended for pharmacological studies) .

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst) in detail, adhering to the "Experimental" section guidelines in Medicinal Chemistry Research to enable replication .

Basic: Which analytical techniques are critical for validating the stability of this compound under varying storage conditions?

Methodological Answer:

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor changes via:

- Data Reporting : Present results in tabular form (e.g., % purity over time) and discuss deviations from literature-reported stability profiles .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Data Triangulation : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentration in kinase assays .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables. Reference Reviews in Analytical Chemistry for robust statistical frameworks .

- Mechanistic Studies : Employ molecular docking or SPR (Surface Plasmon Resonance) to validate target binding affinities independently .

Advanced: What computational strategies are effective in predicting the reactivity of this compound in novel catalytic systems?

Methodological Answer:

- In Silico Modeling :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to identify reactive sites (e.g., ketone group nucleophilicity).

- MD Simulations : Simulate solvent interactions to predict solubility or aggregation tendencies.

- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Basic: How should researchers design dose-response experiments for this compound in neuropharmacological studies?

Methodological Answer:

- Dose Range : Start with literature-based concentrations (e.g., 1 nM–100 µM) and adjust using pilot studies. Include positive (e.g., Donepezil for acetylcholinesterase inhibition) and negative controls.

- Endpoint Selection : Measure biomarkers like acetylcholine levels or neuronal apoptosis rates. Use CLINICAL TRIALS GUIDANCE to align endpoints with translational goals .

- Statistical Power : Calculate sample size using G*Power to ensure significance (α=0.05, power=0.8) .

Advanced: What methodologies address stereochemical ambiguities in this compound derivatives during synthesis?

Methodological Answer:

- Chiral Resolution : Employ chiral HPLC or enzymatic kinetic resolution to isolate enantiomers.

- X-ray Crystallography : Resolve absolute configurations for crystalline derivatives.

- Stereochemical Reporting : Adhere to IUPAC guidelines for nomenclature and include ORD (Optical Rotatory Dispersion) data in supplementary materials .

Basic: How to formulate a research question on the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

- PICO Framework :

- Population : Enzymatic targets (e.g., monoamine oxidases).

- Intervention : Structural modifications (e.g., substituents at the piperidine ring).

- Comparison : Wild-type vs. modified analogs.

- Outcome : Changes in inhibitory potency (IC₅₀).

- FINER Criteria : Ensure the question is feasible (e.g., synthetic accessibility), novel (e.g., unexplored substituents), and relevant to neurodegenerative disease pathways .

Advanced: How can researchers integrate contradictory pharmacokinetic data from in vivo and in vitro studies of this compound?

Methodological Answer:

- Compartmental Modeling : Use PK-Sim or NONMEM to reconcile discrepancies (e.g., bioavailability differences due to first-pass metabolism).

- Tissue Distribution Studies : Conduct radiolabeled tracer experiments to quantify organ-specific uptake.

- Critical Review : Apply the "Data Review" framework from Research Paper Data Analysis to assess methodological biases (e.g., plasma protein binding in vitro vs. in vivo) .

Basic: What are best practices for reporting spectroscopic data of this compound in peer-reviewed journals?

Methodological Answer:

- Data Inclusion : Provide full NMR assignments (δ in ppm, multiplicity, J-values) and MS spectra (m/z with ionization mode).

- Supplemental Materials : Deposit raw spectral data in repositories like Figshare and cite them in the "Supporting Information" section .

- Cross-Validation : Compare experimental data with predicted spectra from tools like ACD/Labs or ChemDraw .

Advanced: What experimental and computational approaches validate the role of this compound in modulating enzyme allostery?

Methodological Answer:

- Biophysical Assays : Use ITC (Isothermal Titration Calorimetry) to measure binding thermodynamics and SAXS (Small-Angle X-ray Scattering) for conformational changes.

- Mutagenesis Studies : Introduce point mutations at predicted allosteric sites and compare kinetic parameters (Km, Vmax).

- MD Simulations : Simulate enzyme dynamics with/without ligand binding to identify allosteric pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.